molecular formula C11H7BrN2 B12974609 7-Bromopyrrolo[1,2-a]quinoxaline

7-Bromopyrrolo[1,2-a]quinoxaline

Cat. No.: B12974609
M. Wt: 247.09 g/mol
InChI Key: MKXYYJODCAATRJ-UHFFFAOYSA-N
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Description

7-Bromopyrrolo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of pyrrolo[1,2-a]quinoxaline, characterized by the presence of a bromine atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[1,2-a]quinoxaline typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, induced by irradiation with visible light in the presence of carboxylic acid derivatives. This reaction proceeds under mild conditions with an iridium catalyst and PhI(OAc)2 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of ionic liquids and aqueous media has been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromopyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[1,2-a]quinoxalines, while oxidation and reduction reactions can lead to the formation of quinoxaline derivatives with altered oxidation states .

Mechanism of Action

The mechanism of action of 7-Bromopyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromopyrrolo[1,2-a]quinoxaline is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

7-bromopyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C11H7BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H

InChI Key

MKXYYJODCAATRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)Br)N=CC2=C1

Origin of Product

United States

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